Cas no 825619-29-2 (1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)-)

1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)-, is a heterocyclic compound featuring a benzimidazole core functionalized with a morpholinylmethyl group at the 5-position and a nitro-substituted pyrazole moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The morpholine group enhances solubility and bioavailability, while the nitro-pyrazole moiety contributes to potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for high purity and scalability, supporting its use in research and pharmaceutical development. The compound’s stability under standard conditions further ensures reliable handling and storage.
1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)- structure
825619-29-2 structure
Product Name:1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)-
CAS No:825619-29-2
MF:C15H16N6O3
MW:328.32594203949
CID:688766
PubChem ID:135926067
Update Time:2025-05-23

1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)-
    • 4-[[2-(4-nitro-1,2-dihydropyrazol-3-ylidene)benzimidazol-5-yl]methyl]morpholine
    • 1H-Benzimidazole, 6-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)-
    • 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)- (9CI)
    • 6-(4-Morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)-1H-benzimidazole (ACI)
    • DB-107851
    • 4-[[2-(4-nitro-1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]methyl]morpholine
    • SCHEMBL545872
    • 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine
    • 5-morpholin-4-ylmethyl-2-(4-nitro-1H-pyrazol-3-yl)1H-benzimidazole
    • AKOS037650346
    • 5-morpholin-4-ylmethyl-2-(4-nitro-1H-pyrazol-3-yl) IH-benzimidazole
    • OQQIOPRGBAMXDX-UHFFFAOYSA-N
    • 5-morpholin-4-ylmethyl-2-(4-nitro-1H-pyrazol-3-yl)IH-benzimidazole
    • DTXSID10735639
    • 5-morpholin-4-ylmethyl-2-(4-nitro-1H-pyrazol-3-yl) 1H-benzimidazole
    • 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole
    • CS-14674
    • CS-M2534
    • 825619-29-2
    • Inchi: 1S/C15H16N6O3/c22-21(23)13-8-16-19-14(13)15-17-11-2-1-10(7-12(11)18-15)9-20-3-5-24-6-4-20/h1-2,7-8H,3-6,9H2,(H,16,19)(H,17,18)
    • InChI Key: OQQIOPRGBAMXDX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C2NC3C(=CC=C(CN4CCOCC4)C=3)N=2)=NNC=1)=O

Computed Properties

  • Exact Mass: 328.12838839g/mol
  • Monoisotopic Mass: 328.12838839g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 116Ų

1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)- Pricemore >>

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1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Acetic acid Solvents: Acetic acid ;  3 h, reflux
Reference
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity
Howard, Steven; et al, Journal of Medicinal Chemistry, 2009, 52(2), 379-388

1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)- Raw materials

1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)- Preparation Products

Additional information on 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl)-

Introduction to 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl) and Its Significance in Modern Chemical Biology

The compound CAS No. 825619-29-2, identified as 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This intricate molecular structure has garnered attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The benzimidazole core, a well-established scaffold in medicinal chemistry, is functionalized with a morpholinylmethyl group at the 5-position and a nitro-substituted pyrazole moiety at the 2-position, creating a molecule with unique chemical and biological properties.

Benzimidazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The presence of the nitro group in the pyrazole ring introduces electrophilic characteristics, which can enhance binding interactions with biological targets. Additionally, the morpholinylmethyl substituent at the 5-position of the benzimidazole ring contributes to solubility and metabolic stability, making it an attractive moiety for drug development.

Recent advancements in chemical biology have highlighted the importance of multicomponent reactions and combinatorial chemistry in generating novel heterocyclic compounds. The synthesis of 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl) exemplifies this approach, where strategic functionalization of known scaffolds leads to compounds with enhanced biological activity. This compound has been explored in various high-throughput screening campaigns as a potential lead for developing new therapeutic agents.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are critical targets in oncology due to their role in cell signaling pathways that regulate proliferation, survival, and apoptosis. The nitro group in the pyrazole moiety can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with the active site of kinases, while the morpholinylmethyl group can provide steric hindrance and improve binding affinity.

Moreover, the benzimidazole scaffold has been extensively studied for its ability to interact with DNA and RNA. Modifications at specific positions on the benzimidazole ring can alter its binding affinity to nucleic acids, making it a valuable tool for developing antiviral and anticancer agents. The structural features of 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl) suggest that it may exhibit significant promise in this area as well.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays have shown that it exhibits moderate activity against several cancer cell lines, particularly those overexpressing kinases such as EGFR and HER2. The combination of the nitro group and morpholinylmethyl substituent appears to contribute to its efficacy by modulating enzyme activity and downstream signaling pathways.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted benzimidazoles and nitro-substituted pyrazoles under controlled conditions. The introduction of the morpholinylmethyl group typically involves nucleophilic substitution or alkylation reactions, which must be carefully monitored to avoid side products.

One of the challenges in working with such complex molecules is their sensitivity to environmental conditions such as pH, temperature, and light. Therefore, storage conditions must be stringent to maintain stability and prevent degradation. Additionally, purification techniques such as column chromatography or recrystallization are essential to obtain high-purity material suitable for biological testing.

The growing interest in 1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl) underscores its potential as a pharmacophore in drug discovery. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

In conclusion,1H-Benzimidazole, 5-(4-morpholinylmethyl)-2-(4-nitro-1H-pyrazol-3-yl) (CAS No. 825619-29-2) is a structurally complex molecule with significant promise in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further investigation into its biological activity and potential therapeutic uses. As synthetic methods continue to improve and our understanding of molecular interactions deepens, this compound will likely remain at the forefront of medicinal chemistry research for years to come.

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